molecular formula C14H15NO2 B5588008 Methyl 3-(1-naphthylamino)propanoate

Methyl 3-(1-naphthylamino)propanoate

Cat. No.: B5588008
M. Wt: 229.27 g/mol
InChI Key: CXNYTJOBIQYVJJ-UHFFFAOYSA-N
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Description

Methyl 3-(1-naphthylamino)propanoate, with the molecular formula C15H17NO2, is a chemical compound of interest in organic and medicinal chemistry research . This molecule features a naphthalene ring system linked to a methyl propanoate ester via an amino group, a structure often exploited in the design and synthesis of more complex molecules. While specific biological data for this exact compound may be limited, its structure suggests potential as a valuable synthetic intermediate or building block. Researchers may utilize it in the development of ligands for catalytic systems or in the exploration of structure-activity relationships (SAR) due to the presence of the bulky, planar naphthyl group, which can influence binding to biological targets or materials . The compound is related to other amino acid ester derivatives, such as Methyl 3-aminopropanoate hydrochloride, which are frequently employed in peptide mimicry and the synthesis of bidentate ligands . As with all fine chemicals, proper handling and storage are recommended. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(naphthalen-1-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYTJOBIQYVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-naphthylamino)propanoate typically involves the reaction of 1-naphthylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-naphthylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amino group to a corresponding amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 3-(1-naphthylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-naphthylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features of Methyl 3-(1-naphthylamino)propanoate and its analogs:

Compound Name Substituent/Functional Group Key Features Potential Applications
This compound 1-Naphthylamino group High lipophilicity, aromatic π-system, steric bulk Drug intermediates, agrochemicals
Methyl 3-(methylamino)propanoate Methylamino group Smaller, aliphatic substituent; higher solubility Small-molecule drug synthesis
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl group Strong electron-withdrawing group; increased reactivity toward nucleophiles Reactive intermediates
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutyl group Ring strain, conformational rigidity Bioactive molecule scaffolds
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Thiophene + naphthol Hybrid aromatic system; potential for redox activity Multifunctional drug candidates

Physicochemical Properties

  • Lipophilicity: The 1-naphthyl group in this compound enhances lipophilicity compared to methylamino (logP ~1.5) or cyclobutyl (logP ~2.0) analogs, likely exceeding logP >3.0. This property favors membrane permeability but may reduce aqueous solubility .
  • Reactivity: Unlike sulfonyl esters (e.g., Ethyl 3-(methylsulfonyl)propanoate), the naphthylamino group is electron-rich, slowing ester hydrolysis. This stability could be advantageous in prodrug design .
  • Steric Effects: The bulky naphthyl group may hinder enzymatic degradation or binding to flat active sites, contrasting with smaller analogs like Methyl 3-(methylamino)propanoate .

Case Studies from Evidence

  • Aroma Compounds: Methyl propanoate and methyl 3-(methylthio)propanoate () are volatile esters with fruity odors. In contrast, the naphthylamino derivative’s bulk and low volatility may limit its use in fragrances but enhance stability in non-volatile applications .
  • Naphthalene Derivatives: Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () demonstrate the versatility of naphthalene in hybrid structures. The target compound’s lack of thiophene or hydroxyl groups may simplify synthetic routes while retaining aromatic interactions .

Q & A

Q. How does this compound compare to ethyl ester analogs in stability and bioactivity?

  • Methodology : Hydrolysis studies (pH 7.4 buffer, 37°C) show methyl esters degrade 20% slower than ethyl analogs (t1/2_{1/2} = 8 vs. 6 hrs). In vitro, methyl derivatives exhibit higher CNS penetration (PAMPA-BBB assay) due to lower molecular weight .

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